molecular formula C8H10ClNO3 B1373131 Methyl 3-(5-chloro-3-methyl-1,2-oxazol-4-yl)propanoate CAS No. 1240961-14-1

Methyl 3-(5-chloro-3-methyl-1,2-oxazol-4-yl)propanoate

Cat. No.: B1373131
CAS No.: 1240961-14-1
M. Wt: 203.62 g/mol
InChI Key: RWOBUEZNLUUHEW-UHFFFAOYSA-N
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Description

Methyl 3-(5-chloro-3-methyl-1,2-oxazol-4-yl)propanoate: is a chemical compound with the molecular formula C8H10ClNO3. It belongs to the class of oxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Scientific Research Applications

Methyl 3-(5-chloro-3-methyl-1,2-oxazol-4-yl)propanoate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other oxazole derivatives and complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(5-chloro-3-methyl-1,2-oxazol-4-yl)propanoate typically involves the reaction of 5-chloro-3-methyl-1,2-oxazole with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(5-chloro-3-methyl-1,2-oxazol-4-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the chlorine position .

Mechanism of Action

The mechanism of action of Methyl 3-(5-chloro-3-methyl-1,2-oxazol-4-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

    Methyl 3-chloro-3-oxopropionate: This compound shares structural similarities but lacks the oxazole ring.

    Methyl 3-(5-chloro-1,2-oxazol-4-yl)propanoate: Similar structure but without the methyl group on the oxazole ring.

Uniqueness: Methyl 3-(5-chloro-3-methyl-1,2-oxazol-4-yl)propanoate is unique due to the presence of both the oxazole ring and the methyl group, which contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

methyl 3-(5-chloro-3-methyl-1,2-oxazol-4-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO3/c1-5-6(8(9)13-10-5)3-4-7(11)12-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWOBUEZNLUUHEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1CCC(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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